1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde
Description
Properties
Molecular Formula |
C12H14N2OS |
|---|---|
Molecular Weight |
234.32 g/mol |
IUPAC Name |
2-(2-methylpropyl)-5-thiophen-2-ylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C12H14N2OS/c1-9(2)7-14-10(8-15)6-11(13-14)12-4-3-5-16-12/h3-6,8-9H,7H2,1-2H3 |
InChI Key |
QRCWLKBJOOLVFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)C2=CC=CS2)C=O |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Construction via Hydrazone Cyclization
One common approach involves the reaction of isobutylhydrazine with thiophene-2-carboxaldehyde derivatives or related α,β-unsaturated carbonyl compounds to form hydrazones, which upon oxidative cyclization yield the pyrazole core. For example, copper-catalyzed aerobic cyclization has been reported as an effective one-pot method to synthesize pyrazole derivatives with various substituents, including thiophene rings, under mild conditions with good yields.
Iodine-Catalyzed Cyclization Using Aldehyde Hydrazones
An iodine-catalyzed reaction of aldehyde hydrazones with electron-deficient olefins has been documented to produce pyrazole derivatives. The reaction conditions typically involve 20 mol% molecular iodine and tert-butyl hydroperoxide (TBHP) in dimethylformamide (DMF) at 80 °C, yielding moderate to good product yields (35% to 81% depending on oxidant choice). This method allows the formation of pyrazole aldehydes with various substitutions, and the use of benzoyl peroxide (BPO) as oxidant has shown improved yields over TBHP.
Regioselective Synthesis Using Trichloromethyl Enones
A regiocontrolled methodology employs trichloromethyl enones as starting materials reacting with hydrazines to afford 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles. The selectivity between 1,3- and 1,5-substitution patterns depends on the nature of the hydrazine used (aryl hydrazine hydrochlorides vs. free hydrazines). This method involves a one-pot three-component protocol with moderate to excellent yields (37–97%), followed by methanolysis to convert trichloromethyl groups into carboxyalkyl moieties. Although this method is more focused on carboxyalkyl pyrazoles, it provides insight into regioselective pyrazole functionalization relevant to aldehyde derivatives.
Specific Preparation of this compound
Starting Materials and Precursors
- Isobutylhydrazine : Provides the N-1 substitution on the pyrazole ring.
- Thiophene-2-carboxaldehyde : Serves as the source of the thiophene substituent at the 3-position.
- Appropriate α,β-unsaturated carbonyl compounds or aldehyde hydrazones : For cyclization and aldehyde group installation.
Representative Synthetic Route
A plausible synthetic route, adapted from reported methodologies for similar pyrazole aldehydes, is as follows:
- Hydrazone Formation : Condensation of isobutylhydrazine with thiophene-2-carboxaldehyde to form the corresponding hydrazone intermediate.
- Oxidative Cyclization : Treatment of the hydrazone with an oxidant such as molecular iodine (I2) and tert-butyl hydroperoxide (TBHP) or benzoyl peroxide (BPO) in an appropriate solvent like DMF or acetonitrile at elevated temperature (around 80 °C) to induce cyclization forming the pyrazole ring with the aldehyde group at the 5-position.
- Purification : The crude product is purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography) to isolate pure this compound.
Alternative Approaches
- Copper-Catalyzed Aerobic Cyclization : A one-pot approach using copper catalysts under aerobic conditions has been demonstrated to efficiently produce pyrazole derivatives with thiophene substituents.
- Use of Trichloromethyl Enones : Although more common for carboxyalkyl pyrazoles, adapting this methodology with appropriate hydrazines and thiophene derivatives could be explored for aldehyde functionalization.
- N-Substituted Pyrazole-5-carboxylate Conversion : Patented methods describe the preparation of N-substituted pyrazole-5-carboxylates, which can be converted into aldehyde derivatives through reduction or other transformations, offering a route to the target compound.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Molecular iodine (20 mol%), Copper salts | Iodine with TBHP or BPO oxidants; copper for aerobic cyclization |
| Oxidants | TBHP, BPO, K2S2O8, DTBP, m-CPBA | BPO often gives higher yields (up to 81%) |
| Solvents | DMF, Acetonitrile, Toluene/Water biphasic | DMF favored for iodine-catalyzed; biphasic system for some steps |
| Temperature | 80 °C (iodine-catalyzed), Reflux (other) | Elevated temperatures promote cyclization |
| Reaction Time | 3–16 hours | Longer times for complete conversion |
| Purification | Recrystallization, Column Chromatography | Silica gel with hexanes/ethyl acetate mixtures |
Analytical Characterization and Yield Data
- Yields for related pyrazole aldehydes range from moderate (35%) to high (81%) depending on oxidant and conditions.
- Structural confirmation is typically performed by NMR (1H, 13C), mass spectrometry, and single-crystal X-ray diffraction when available.
- The aldehyde group is reactive and can be further transformed, so careful handling and storage under inert atmosphere are recommended.
Summary Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Iodine-Catalyzed Oxidative Cyclization | I2 (20 mol%), TBHP or BPO, DMF, 80 °C, 3–16 h | 35–81% | Mild conditions, good yields | Moderate reaction times |
| Copper-Catalyzed Aerobic Cyclization | Cu catalyst, aerobic conditions, one-pot | Moderate to High | One-pot, environmentally friendly | Requires specific catalyst |
| Trichloromethyl Enone Route | Trichloromethyl enones, hydrazines, reflux | 37–97% | Regioselective, versatile | More steps, focused on carboxyalkyl pyrazoles |
| N-Substituted Pyrazole-5-carboxylate Conversion | Multi-step with formate intermediates | Variable | Potential for diverse substitutions | Requires intermediate preparation |
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiophen-2-yl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens or nitro groups in the presence of catalysts like iron(III) chloride (FeCl₃).
Major Products:
Oxidation: 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid.
Reduction: 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the pyrazole and thiophene rings can facilitate binding to specific sites, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Position 1 Substituents
- Molecular weight: 232.30 g/mol (vs. 248.32 g/mol for the isobutyl analogue) .
1-(1-Ethoxyethyl)-1H-pyrazole-5-carbaldehyde derivatives :
Position 3 Substituents
- 3-Biphenyl or 4-Phenyl-(thiophen-2-yl)acetic acid derivatives: Biphenyl or phenyl-thiophene hybrids exhibit broader π-system interactions, improving docking into hydrophobic pockets (e.g., CDK2 catalytic sites) . Example: 6-(Naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile (CDK2 IC50: 0.24 µM) .
Position 5 Functional Groups
- Carbaldehyde vs. Acrylonitrile or Sulfonamide: Carbaldehydes (e.g., target compound) may form reversible Schiff bases with lysine residues in proteins, while acrylonitriles (e.g., Z-3-(benzo[b]thiophen-2-yl)-2-phenylacrylonitrile) enhance electrophilicity for covalent binding . Sulfonamide derivatives (e.g., (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide) show strong H-bonding with Arg52/His53 in docking studies .
Table 1: Comparison of Key Analogues and Their Activities
Structural and Functional Insights
- Thiophene Role : The thiophen-2-yl group is a conserved feature in active compounds, likely contributing to aromatic interactions and sulfur-mediated H-bonding. For example, in CDK2 inhibitors, thiophene aligns with hydrophobic residues in the ATP-binding pocket .
- Carbaldehyde Reactivity : Unlike nitriles or sulfonamides, the aldehyde group may enable prodrug strategies or reversible enzyme inhibition, though oxidative instability could limit bioavailability.
- Substituent Effects on Lipophilicity :
- Isobutyl (logP ~3.1 estimated) vs. cyclopropylmethyl (logP ~2.5) may influence blood-brain barrier penetration or CYP450 metabolism .
Biological Activity
1-Isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound notable for its unique structure, which includes a pyrazole ring substituted with an isobutyl group and a thiophene moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
- Molecular Formula : C12H14N2OS
- Molecular Weight : 250.32 g/mol
- Functional Groups : Aldehyde at the 5-position of the pyrazole ring
Biological Activities
Research indicates that this compound exhibits various biological activities, which can be summarized as follows:
Antimicrobial Activity
Studies have shown that this compound has significant antimicrobial properties, potentially effective against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Properties
Preliminary research suggests that the compound may also exhibit anti-inflammatory effects. It appears to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Interaction with Biological Targets
The compound's ability to interact with specific enzymes or receptors suggests it may influence various biological pathways. For instance, it has been studied for its potential binding affinity to cannabinoid receptors, indicating possible therapeutic applications in managing pain and inflammation.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented in the table below:
| Compound Name | Molecular Formula | Functional Groups | Unique Properties |
|---|---|---|---|
| 1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbaldehyde | C12H14N2OS | Aldehyde at 4-position | Different reactivity due to position |
| 1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile | C12H14N4S | Nitrile group | Enhanced electronic properties |
| 1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid | C12H14N2O2S | Carboxylic acid | Increased acidity and solubility |
This table illustrates how variations in functional groups influence chemical reactivity and biological activity, highlighting the distinctive nature of this compound.
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act by:
- Binding to specific receptors or enzymes.
- Modulating signaling pathways related to inflammation and infection.
- Influencing gene expression associated with immune responses.
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Efficacy Study : A recent study evaluated the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Mechanism Research : Another study investigated the anti-inflammatory properties of this compound through in vitro assays measuring cytokine production in macrophages. The results showed a marked decrease in TNF-alpha levels upon treatment with varying concentrations of the compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde, and how can reaction conditions be fine-tuned to improve yield?
- Methodological Answer : The synthesis typically involves a nucleophilic substitution or condensation reaction. For example, reacting 5-chloro-1-isobutyl-3-(thiophen-2-yl)-1H-pyrazole with formaldehyde under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–12 hours . Yield optimization may require adjusting stoichiometry, temperature, or catalyst (e.g., phase-transfer catalysts for heterogeneous reactions). Purity is confirmed via HPLC (>95% purity threshold) and structural validation via ¹H/¹³C NMR (e.g., aldehyde proton at δ ~9.8 ppm) .
Q. How does the electronic configuration of the aldehyde group influence the compound’s reactivity in downstream modifications?
- Methodological Answer : The aldehyde group acts as an electrophilic site, enabling reactions like Schiff base formation or nucleophilic additions. Density Functional Theory (DFT) studies can predict reactivity by analyzing frontier molecular orbitals (FMOs). For instance, the LUMO energy of the aldehyde correlates with its susceptibility to nucleophilic attack. Experimental validation includes kinetic studies using varying nucleophiles (e.g., hydrazines, amines) under controlled pH .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR (thiophene protons at δ 6.8–7.5 ppm; pyrazole protons at δ 7.1–8.0 ppm) and ¹³C NMR (aldehyde carbon at δ ~190 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ (e.g., m/z calc. 263.09 for C₁₃H₁₄N₂OS).
- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C–S bond length ~1.70 Å in thiophene) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against enzymatic targets?
- Methodological Answer :
- Target Selection : Prioritize enzymes with known pyrazole/thiophene interactions (e.g., cyclooxygenase-2, tyrosine kinases).
- Assay Design : Use fluorescence-based assays (e.g., Förster Resonance Energy Transfer) to measure inhibition constants (Kᵢ).
- Data Analysis : Compare IC₅₀ values of derivatives (e.g., substituting isobutyl with cyclopropylmethyl) to identify critical substituents. For example, isobutyl enhances lipophilicity (logP ~2.8), improving membrane permeability .
Q. What computational strategies are effective in predicting the binding mode of this compound to protein targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses. Key interactions include π-π stacking (thiophene with aromatic residues) and hydrogen bonding (aldehyde with catalytic lysine).
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD <2.0 Å indicates stable binding).
- Free Energy Calculations : MM-PBSA/GBSA to estimate ΔG_binding (e.g., −35 kcal/mol suggests high affinity) .
Q. How do solvent and pH affect the stability of this compound in biological assays?
- Methodological Answer :
- Stability Studies : Incubate the compound in PBS (pH 7.4), DMEM (pH 8.0), and simulated gastric fluid (pH 1.2) at 37°C. Monitor degradation via LC-MS over 24–72 hours.
- Degradation Pathways : Aldehyde oxidation to carboxylic acid under basic conditions or nucleophilic adduct formation in serum-containing media. Stabilizers like BSA (0.1%) or antioxidants (e.g., ascorbic acid) may reduce degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
